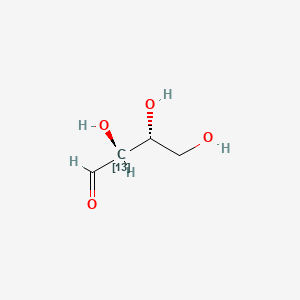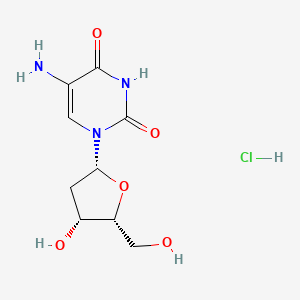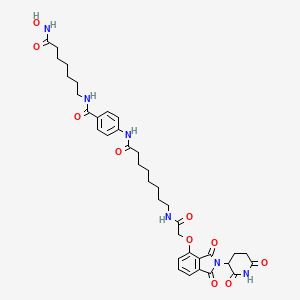
PI3K/Akt/mTOR-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PI3K/Akt/mTOR-IN-3 is a compound that targets the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, survival, and metabolism. This pathway is often dysregulated in various cancers, making it a significant target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/Akt/mTOR-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This often involves cyclization reactions under controlled conditions.
Functionalization: Introduction of functional groups through substitution reactions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing large-scale purification techniques such as industrial chromatography .
化学反応の分析
Types of Reactions
PI3K/Akt/mTOR-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of catalysts like palladium on carbon
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .
科学的研究の応用
PI3K/Akt/mTOR-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the PI3K/Akt/mTOR pathway and its role in cellular processes.
Biology: Helps in understanding cell signaling and its implications in diseases.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit the PI3K/Akt/mTOR pathway.
Industry: Used in the development of new therapeutic agents and in drug discovery .
作用機序
PI3K/Akt/mTOR-IN-3 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway involves several key proteins:
PI3K: Phosphatidylinositol 3-kinase, which phosphorylates phosphatidylinositol.
Akt: A serine/threonine-specific protein kinase that promotes cell survival and growth.
mTOR: Mammalian target of rapamycin, a kinase that regulates cell growth and metabolism
By inhibiting these proteins, this compound can reduce cell proliferation and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
PI3K/mTOR dual inhibitors: Compounds that inhibit both PI3K and mTOR, such as BEZ235 and GDC-0980.
Akt inhibitors: Compounds like MK-2206 that specifically target Akt .
Uniqueness
PI3K/Akt/mTOR-IN-3 is unique in its ability to target multiple components of the PI3K/Akt/mTOR pathway simultaneously, making it a potent inhibitor with potential therapeutic benefits in cancer treatment .
特性
分子式 |
C34H51NO2 |
|---|---|
分子量 |
505.8 g/mol |
IUPAC名 |
(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-N-prop-2-enyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxamide |
InChI |
InChI=1S/C34H51NO2/c1-10-19-35-28(37)34-17-15-29(3,4)21-24(34)23-11-12-26-31(7)20-22(2)27(36)30(5,6)25(31)13-14-33(26,9)32(23,8)16-18-34/h10-11,24-26H,1-2,12-21H2,3-9H3,(H,35,37)/t24-,25-,26+,31-,32+,33+,34-/m0/s1 |
InChIキー |
AVIWELQTLYHNFW-QWHZRCHUSA-N |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC=C)C)(CC(=C)C(=O)C3(C)C)C |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)








![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)

